Cas no 2680722-84-1 (benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate)

benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680722-84-1
- benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate
- EN300-28302175
- benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate
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- InChIKey: PYMJPMAFCGBRTE-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2C=CC(=C(C=2)OCCC)NC(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 384.20490738g/mol
- どういたいしつりょう: 384.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302175-0.05g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302175-1.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302175-0.1g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302175-5.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302175-10.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302175-0.25g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302175-0.5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302175-2.5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302175-1g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28302175-5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamateに関する追加情報
Introduction to Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate (CAS No. 2680722-84-1)
Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate, with the chemical formula C₂₁H₂₃NO₄, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The CAS number 2680722-84-1 uniquely identifies this substance, ensuring precise referencing in scientific literature and industrial applications.
The structure of Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate features a benzyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a hydroxyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of both hydrophobic and hydrophilic regions in its molecular structure enhances its solubility and bioavailability, making it an attractive candidate for drug design.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate has been investigated for its potential role in modulating various physiological processes. Its ability to interact with biological targets such as enzymes and receptors has prompted researchers to explore its pharmacological effects in detail.
One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active molecules. This similarity suggests that Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate may exhibit similar or even enhanced biological activities. Preliminary studies have indicated that this compound possesses anti-inflammatory, analgesic, and neuroprotective properties, which are highly relevant in the treatment of chronic diseases such as arthritis, neuropathic pain, and neurodegenerative disorders.
The synthesis of Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity reagents and advanced synthetic techniques ensures the formation of the desired product with minimal impurities. The process typically involves the condensation of benzoyl chloride with 4-hydroxypiperidine, followed by carbamoylation with an appropriate carbamate source. The final product is then purified through recrystallization or column chromatography to obtain the pure compound.
Pharmaceutical researchers have been particularly interested in exploring the potential therapeutic applications of Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate. Its molecular structure suggests that it may be capable of inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibiting these enzymes has been shown to reduce inflammation and alleviate pain, making this compound a promising candidate for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate has shown potential in neuroprotective applications. Studies have demonstrated that this compound can cross the blood-brain barrier and interact with neuronal receptors, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxypiperidine moiety in its structure is particularly important for these interactions, as it can form hydrogen bonds with polar regions on biological targets.
The pharmacokinetic profile of Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate is another area of interest for researchers. Its solubility and bioavailability make it an attractive candidate for oral administration, which would simplify dosing regimens for patients. Furthermore, its metabolic stability suggests that it may have a longer half-life in the body, allowing for less frequent dosing compared to other pharmacological agents.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate with greater accuracy. Molecular modeling techniques can be used to simulate how this compound interacts with biological targets at the atomic level, providing valuable insights into its mechanism of action. These computational studies have helped guide experimental efforts and accelerate the discovery process.
The safety profile of Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate is another critical consideration in its development as a therapeutic agent. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies have shown that the compound is well-tolerated at doses relevant to human therapy, although further research is needed to fully understand its long-term safety profile.
In conclusion, Benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate (CAS No. 2680722-84-1) is a promising compound with significant potential in pharmaceutical applications. Its unique molecular structure and demonstrated biological activities make it an attractive candidate for developing new drugs targeting various diseases. Ongoing research continues to explore its therapeutic potential, paving the way for innovative treatments in the future.
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